molecular formula C17H31NO2SSn B186609 Methyl 4-(tributylstannyl)thiazole-2-carboxylate CAS No. 173979-00-5

Methyl 4-(tributylstannyl)thiazole-2-carboxylate

Cat. No.: B186609
CAS No.: 173979-00-5
M. Wt: 432.2 g/mol
InChI Key: BLFLPCWHWXBIOR-UHFFFAOYSA-N
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Description

Methyl 4-(tributylstannyl)thiazole-2-carboxylate is an organotin compound with the molecular formula C17H31NO2SSn It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tributylstannyl)thiazole-2-carboxylate typically involves the Stille coupling reaction, where a stannylated thiazole is coupled with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tributylstannyl)thiazole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as cesium carbonate, to deprotonate intermediates and facilitate reactions.

    Inert Atmosphere: To prevent oxidation and degradation of sensitive intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide would yield an aryl-substituted thiazole derivative .

Scientific Research Applications

Methyl 4-(tributylstannyl)thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(tributylstannyl)thiazole-2-carboxylate in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the stannyl group and the halide, enabling the coupling reaction .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-tributylstannyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFLPCWHWXBIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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